molecular formula C34H37N5O6 B14248620 L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine CAS No. 213768-42-4

L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine

Cat. No.: B14248620
CAS No.: 213768-42-4
M. Wt: 611.7 g/mol
InChI Key: AAIFLSQNHRUBOD-SYKYGTKKSA-N
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Description

L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine is a tetrapeptide composed of the amino acids tyrosine, proline, tryptophan, and phenylalanine. This compound is known for its potential biological activities and is often studied in the context of peptide research. It has a molecular formula of C34H38N6O5 and a molecular weight of approximately 610.71 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS methodology. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalanine is unique due to its specific sequence and the presence of aromatic amino acids, which can influence its binding properties and biological activities. Its combination of tyrosine, proline, tryptophan, and phenylalanine residues provides a distinct structural and functional profile compared to other peptides .

Properties

CAS No.

213768-42-4

Molecular Formula

C34H37N5O6

Molecular Weight

611.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C34H37N5O6/c35-26(17-22-12-14-24(40)15-13-22)33(43)39-16-6-11-30(39)32(42)37-28(19-23-20-36-27-10-5-4-9-25(23)27)31(41)38-29(34(44)45)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,36,40H,6,11,16-19,35H2,(H,37,42)(H,38,41)(H,44,45)/t26-,28-,29-,30-/m0/s1

InChI Key

AAIFLSQNHRUBOD-SYKYGTKKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)O

Origin of Product

United States

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